molecular formula C9H11BrO B2501702 (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol CAS No. 2225126-85-0

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Cat. No.: B2501702
CAS No.: 2225126-85-0
M. Wt: 215.09
InChI Key: PQAOTIKGTPSSAH-ZETCQYMHSA-N
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Description

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-3-methylphenyl.

    Reduction: The brominated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Various substituted phenyl ethanols

Scientific Research Applications

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol exerts its effects depends on the specific context of its application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom and the hydroxyl group, which can participate in various nucleophilic and electrophilic interactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    (1S)-1-(4-chloro-3-methylphenyl)ethan-1-ol: A similar compound with a chlorine atom instead of bromine.

    (1S)-1-(4-bromo-3-ethylphenyl)ethan-1-ol: A compound with an ethyl group instead of a methyl group.

Uniqueness

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom and the stereochemistry of the molecule contribute to its unique properties and applications.

Biological Activity

(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine-substituted aromatic ring and hydroxyl group, which are crucial for its interactions within biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11BrO
  • Molecular Weight : 213.09 g/mol
  • CAS Number : 37074-40-1
  • Structural Features : The presence of a hydroxyl group allows for hydrogen bonding, while the bromine atom contributes to its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that brominated compounds exhibit significant antimicrobial properties. For instance, derivatives containing bromine have been tested against various bacterial strains with promising results. The minimum inhibitory concentrations (MIC) for certain derivatives ranged from 3.55 to 6.56 μg/mL against Gram-positive bacteria and from 3.30 to 6.27 μg/mL against Gram-negative bacteria .
  • Analgesic Effects
    • In analgesic assays, compounds similar to this compound demonstrated significant pain-relieving effects. A related brominated compound showed an analgesic activity of 46.10% in specific models .
  • Antioxidant Activity
    • The antioxidant capacity of brominated phenolic compounds is well-documented, with studies indicating that the presence of hydroxyl groups enhances this activity. Compounds with similar structures have shown effective inhibition in DPPH assays, indicating their potential as antioxidants .
  • Neuroprotective Properties
    • Some derivatives have been investigated for their neuroprotective effects, particularly in relation to Alzheimer's disease and other neurodegenerative disorders. These compounds have been found to inhibit β-amyloid secretion and protect neuronal cells from excitotoxicity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways and neurotransmission.
  • Receptor Binding : Its structural features allow it to bind to specific receptors, modulating signaling pathways that are critical in various physiological processes.

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyFindings
A study on a brominated phenolic analog showed significant analgesic activity compared to standard drugs.
Research on thiazole derivatives revealed that brominated structures exhibited comparable antimicrobial activity to established antibiotics.
Investigation into pyrazole derivatives indicated that structural modifications significantly influenced their antioxidant and antimicrobial properties.

Properties

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOTIKGTPSSAH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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